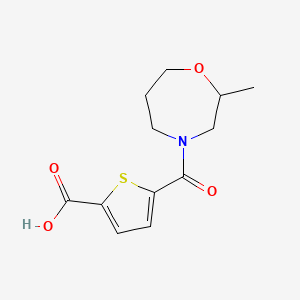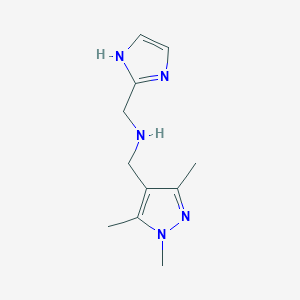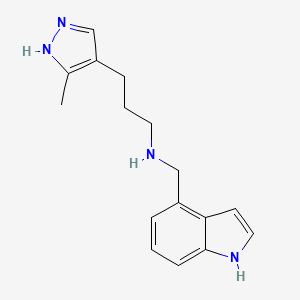![molecular formula C14H19N3O B7568865 N-[(1-methylindazol-3-yl)methyl]oxan-4-amine](/img/structure/B7568865.png)
N-[(1-methylindazol-3-yl)methyl]oxan-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-methylindazol-3-yl)methyl]oxan-4-amine, commonly known as MIAM, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MIAM belongs to the class of oxadiazole derivatives and has shown promising results in various scientific research studies.
作用机制
The exact mechanism of action of MIAM is not fully understood, but it is believed to act through multiple pathways. MIAM has been reported to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase I and II. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation. Additionally, MIAM has been reported to modulate the activity of various neurotransmitters and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MIAM has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis by activating the caspase pathway. MIAM has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway. Furthermore, MIAM has been reported to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
MIAM has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. MIAM is also relatively easy to modify, which allows for the development of new analogs with improved properties. However, MIAM has some limitations for lab experiments. It is a relatively new compound, and its safety profile has not been fully established. Furthermore, MIAM has low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on MIAM. One direction is to further explore its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to develop new analogs of MIAM with improved properties, such as increased solubility and selectivity. Additionally, the safety profile of MIAM needs to be fully established through preclinical and clinical studies. Finally, the mechanism of action of MIAM needs to be further elucidated to fully understand its potential therapeutic applications.
合成方法
The synthesis of MIAM involves a multi-step process that includes the reaction of 1-methylindazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,2-ethylenediamine to yield the corresponding amide. The amide is further reduced with sodium borohydride to form MIAM. The overall yield of MIAM is around 65%.
科学研究应用
MIAM has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. MIAM has been reported to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, MIAM has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-[(1-methylindazol-3-yl)methyl]oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-17-14-5-3-2-4-12(14)13(16-17)10-15-11-6-8-18-9-7-11/h2-5,11,15H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRANQJDRIPBHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CNC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

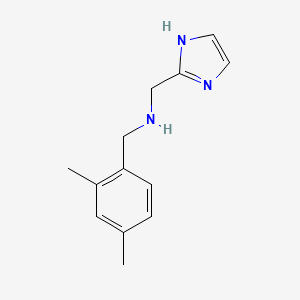
![(2R)-1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568803.png)
![3-Methyl-5-[methyl(pyridin-4-ylmethyl)amino]-5-oxopentanoic acid](/img/structure/B7568817.png)
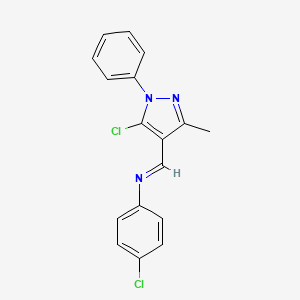
![(2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568832.png)
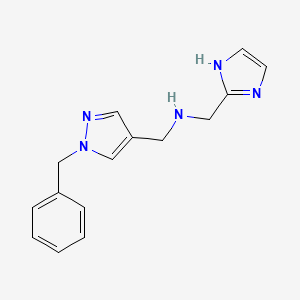
![(2R)-1-[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568851.png)
![(2R)-1-[(E)-3-(4-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568854.png)
![5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7568867.png)
![(2R)-1-[(E)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568876.png)
![Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate](/img/structure/B7568877.png)
